N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoline derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase and its implications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure features a cyclopenta[b]quinoline core, which is known for its diverse pharmacological properties.
The compound can be synthesized through various chemical pathways, often involving the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives with aliphatic diamines. Research articles and patents provide detailed methodologies for its synthesis and potential applications in drug development .
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine can be classified as:
The synthesis of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine typically involves the following steps:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. Yields can vary based on reaction conditions but are often reported between 60% to 80% for successful syntheses .
The molecular structure of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine features:
Key structural data include:
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine can participate in various chemical reactions:
Reactions are typically characterized by their kinetics and mechanisms using spectroscopic methods to elucidate binding interactions with target enzymes.
The mechanism by which N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine exerts its biological effects primarily involves:
Studies have shown that modifications to the structure can significantly affect binding affinity and selectivity towards acetylcholinesterase versus butyrylcholinesterase.
Relevant data from studies indicate that structural modifications can enhance solubility and bioavailability.
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine has several significant applications:
The synthesis of the core cyclopenta[b]quinoline scaffold follows a multi-step sequence beginning with the cyclization of anthranilic acid and cyclopentanone in phosphoryl chloride (POCl₃). This reaction yields 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (3), which serves as the pivotal intermediate for subsequent functionalization [1]. The chlorine atom at position 8 demonstrates high reactivity toward nucleophilic substitution, enabling coupling reactions with various diamines. This reactivity profile allows for the strategic introduction of the ethane-1,2-diamine linker through controlled reaction conditions.
A significant advancement in scaffold functionalization involves the development of a triazine-mediated coupling strategy for introducing complex hydrazinopyridine moieties. Activated 6-BOC-hydrazinopyridine-3-carboxylic acid (2) is prepared via sequential reactions starting from 6-chloronicotinic acid. This undergoes hydrazinolysis to yield 6-hydrazinenicotinic acid (1), followed by BOC-protection using di-tert-butyl dicarbonate under triethylamine catalysis in dimethylformamide (DMF) [1]. Activation of the carboxylic acid group in 2 employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in tetrahydrofuran (THF) at -5°C. The resulting activated species couples efficiently with 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline (4a–4h) to afford intermediates 5a–5h. Final deprotection using hydrochloric acid yields the target hydrochlorides 6a–6h, including the N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine derivatives [1].
Table 1: Synthetic Yields for Key Coupling Steps
Intermediate | Diamine Chain Length | Coupling Yield (%) | Final Deprotection Yield (%) |
---|---|---|---|
5a/6a | Ethylene (n=2) | 72 | 85 |
5b/6b | Trimethylene (n=3) | 68 | 82 |
5h/6h | Octamethylene (n=8) | 75 | 88 |
Transition metal-catalyzed methods offer complementary routes to the cyclopenta[b]quinoline core. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enable the introduction of aryl and heteroaryl groups at various positions on the quinoline ring system [3]. This methodology proves particularly valuable for creating structural diversity around the core scaffold prior to diamine attachment. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) provide efficient access to triazole-linked derivatives, though these approaches appear more extensively developed for coumarin and quinoline systems other than the specific cyclopenta[b]quinoline scaffold discussed here [10].
Regioselective modification of the ethane-1,2-diamine linker represents a critical structure-activity relationship (SAR) parameter for optimizing biological activity. The primary synthetic approach involves the direct nucleophilic displacement of the 8-chloro substituent in the cyclopenta[b]quinoline scaffold (3) with N-protected alkyldiamines, followed by selective deprotection or functionalization. This method allows precise control over the chain length connecting the quinoline nitrogen to the terminal amine functionality [1].
Systematic SAR investigations reveal that inhibitory potency against acetylcholinesterase (AChE) varies significantly with diamine chain length. Compound 6h, featuring an eight-methylene spacer, demonstrates exceptional AChE inhibition (IC₅₀ = 3.65 nM), surpassing tacrine's activity. This optimal activity correlates with the spacer's ability to bridge the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE simultaneously, as confirmed through molecular docking studies [1]. In contrast, shorter chains like the ethylene diamine linker in 6a show reduced potency, indicating suboptimal enzyme interactions.
Table 2: Biological Activity of Diamine Derivatives Against Cholinesterases
Compound | Diamine Chain Length | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (BChE/AChE) |
---|---|---|---|---|
Tacrine | - | 6.21 | 5.32 | 0.86 |
6a | Ethylene (n=2) | 15.44 | 85.32 | 5.53 |
6g | Heptamethylene (n=7) | 5.17 | 102.65 | 19.83 |
6h | Octamethylene (n=8) | 3.65 | 94.18 | 25.80 |
Regioselective N-functionalization of the terminal amine enables further structural diversification. Acylation reactions with activated carboxylic acid derivatives, including nicotinic acid analogs, generate amide-linked conjugates. These derivatives retain significant AChE affinity while modulating physicochemical properties critical for blood-brain barrier penetration [1]. Schiff base formation at the terminal amine represents another valuable strategy for generating chemical diversity, though this approach appears more extensively explored in metallocomplex formation with other heterocyclic systems [8]. The terminal amine also serves as a convenient point for radiolabeling, exemplified by the successful technetium-99m complexation of 6a for biodistribution studies [1].
The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold contains a non-planar, puckered cyclopentane ring fused to the quinoline system. While this ring system lacks classical chiral centers due to rapid ring flipping at room temperature, conformational restriction significantly influences ligand-protein interactions. Molecular modeling of AChE complexes reveals that the optimal orientation of the cyclopenta[b]quinoline system within the enzyme's active site gorge requires specific puckering conformations that position the fused ring system for π-π stacking with Trp286 in the PAS region [1].
The ethylenediamine linker introduces potential stereochemical complexity when asymmetric carbon atoms are incorporated. Although the prototype N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (CAS 1339110-98-3) contains no chiral centers, homologation strategies employing longer alkyl chains or branched diamines create opportunities for stereocenter formation. For instance, N1-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine (CAS 1339111-01-1) contains a prochiral center at the central carbon of the tri-methylene chain [5]. The biological consequences of chirality in such derivatives remain underexplored in the available literature but warrant investigation given the demonstrated enantioselectivity of AChE inhibition observed in other inhibitor classes.
Stereochemical control in metallocomplex formation represents a significant consideration for diagnostic applications. The technetium-99m complex of 6a demonstrates distinct biodistribution patterns in rat models, suggesting specific stereochemical requirements for brain penetration and target engagement [1]. Schiff base metal complexes derived from analogous quinoline-amine conjugates exhibit configuration-dependent biological activities, including enhanced antimicrobial effects when specific absolute configurations are achieved around metal centers [8]. These observations underscore the importance of stereochemical factors in optimizing the target compound's pharmacodynamic and pharmacokinetic profile.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4